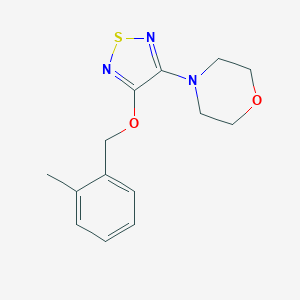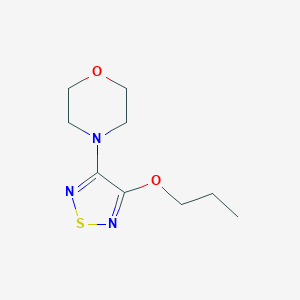![molecular formula C15H19N5O B246620 N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246620.png)
N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are transcriptional regulators that play a crucial role in gene expression and are involved in various diseases, including cancer, inflammation, and cardiovascular diseases. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea inhibits the BET family of proteins by binding to their bromodomains, which are responsible for recognizing acetylated lysine residues on histones. By inhibiting BET proteins, N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea disrupts the transcriptional regulation of genes involved in cell growth, differentiation, and inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been shown to have various biochemical and physiological effects. In cancer cells, N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. Inflammation is also reduced by N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea through the inhibition of pro-inflammatory cytokines. In a mouse model of heart failure, N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea improves cardiac function by reducing fibrosis and hypertrophy.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for BET proteins. N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has also shown good pharmacokinetic properties, making it a potential candidate for in vivo studies. However, N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has limitations, including its solubility and stability, which may affect its efficacy in experiments.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea. One potential direction is to investigate its efficacy in combination with other therapeutic agents in the treatment of cancer and inflammation. Another direction is to study the effects of N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea on non-cancerous cells and tissues to determine its potential toxicity. Furthermore, the development of more potent and selective BET inhibitors could lead to the discovery of more effective therapeutic agents for various diseases.
Synthesemethoden
N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea can be synthesized using a multi-step synthetic route. The first step involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline with cyclopentanone to form N-cyclopentyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline. This intermediate is then reacted with urea to form N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and neuroblastoma. N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been shown to improve cardiac function in a mouse model of heart failure.
Eigenschaften
Molekularformel |
C15H19N5O |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
1-cyclopentyl-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]urea |
InChI |
InChI=1S/C15H19N5O/c21-15(18-13-3-1-2-4-13)19-14-7-5-12(6-8-14)9-20-11-16-10-17-20/h5-8,10-11,13H,1-4,9H2,(H2,18,19,21) |
InChI-Schlüssel |
LIHNKNSWWYOPRQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Kanonische SMILES |
C1CCC(C1)NC(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246539.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)


![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone](/img/structure/B246610.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B246617.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)
![4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B246619.png)
![1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide](/img/structure/B246621.png)
![N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B246622.png)

![4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B246624.png)
![4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246627.png)